

Cyanidin 3-Sophoroside in Traditional Medicine: A Technical Guide

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Compound of Interest

Compound Name: *Cyanidin 3-sophoroside*
(hydrochloride)

Cat. No.: B15094139

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sophoroside is an anthocyanin, a type of flavonoid pigment, found in various red and purple colored fruits and flowers. It is structurally characterized by a cyanidin aglycone linked to a sophorose sugar moiety. This compound is a close relative of the more extensively studied cyanidin 3-glucoside (C3G). Historically, plants rich in cyanidin 3-sophoroside have been integral to traditional medicine systems worldwide for treating a variety of ailments, largely attributed to their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the traditional uses, biological activities, and underlying molecular mechanisms of cyanidin 3-sophoroside, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Traditional Medicine Applications

Plants containing cyanidin 3-sophoroside, such as raspberry (*Rubus idaeus*) and sour cherry (*Prunus cerasus*), have a long history of use in traditional and folk medicine.

- *Rubus idaeus*(Raspberry): The leaves and fruits of the raspberry plant have been traditionally used for their astringent, anti-inflammatory, and uterine tonic properties.[1][2][3] Decoctions of the leaves were used to treat diarrhea, menstrual cramps, and to facilitate

childbirth.[1] Topically, raspberry preparations were applied to wounds, sores, and burns. The berries were considered a natural detoxifier and a general tonic for the system.

- **Prunus cerasus**(Sour Cherry): In traditional Unani and Ayurvedic medicine, sour cherry has been used to address metabolic and inflammatory disorders. It was particularly valued for its role in treating urinary tract issues, including infections and kidney stones. The fruit's anti-inflammatory properties were also utilized for conditions like gout.

Biological Activities and Quantitative Data

While research specifically isolating and quantifying the biological activities of cyanidin 3-sophoroside is still emerging, significant data exists for the closely related and structurally similar cyanidin 3-glucoside (C3G), which is often found alongside it. The activities of cyanidin 3-sophoroside are presumed to be similar.

Antioxidant Activity

The antioxidant capacity of cyanidin glycosides is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to scavenge reactive oxygen species (ROS).

Compound	Assay	Metric	Value	Reference
Cyanidin 3-sophoroside	Superoxide Scavenging	Rate Constant	$2.2 \times 10^5 \text{ M}^{-1}\text{s}^{-1}$	
Cyanidin 3-glucoside (C3G)	LDL Oxidation	IC50	6.5 μM	
Resveratrol (for comparison)	LDL Oxidation	IC50	34 μM	
Ascorbic Acid (for comparison)	LDL Oxidation	IC50	212 μM	

Anti-inflammatory Activity

Cyanidin glycosides have demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. Much of the specific quantitative data comes from studies on C3G.

Compound	Cell Line/Model	Inflammatory Stimulus	Measured Effect	Concentration	Inhibition/Result	Reference
Cyanidin 3-glucoside (C3G)	THP-1 Macrophages	Lipopolysaccharide (LPS)	Nitric Oxide (NO) Production	Not specified	Dose-dependent inhibition	
Cyanidin 3-glucoside (C3G)	THP-1 Macrophages	Lipopolysaccharide (LPS)	TNF- α Production	Not specified	Dose-dependent inhibition	
Cyanidin 3-glucoside (C3G)	THP-1 Macrophages	Lipopolysaccharide (LPS)	IL-6 Production	Not specified	Dose-dependent inhibition	
Cyanidin 3-glucoside (C3G)	Caco-2 Cells	TNF- α	IL-6 Expression	20-40 μ M	Prevention of TNF- α -induced increase	
Cyanidin 3-glucoside (C3G)	Caco-2 Cells	TNF- α	COX-2 Expression	20-40 μ M	Prevention of TNF- α -induced increase	

Experimental Protocols

Extraction and Purification of Cyanidin 3-Sophoroside

This protocol is adapted from methods used for the isolation of anthocyanins from red raspberry.

4.1.1 Ultrasound-Assisted Extraction (UAE)

- Sample Preparation: Freeze-dry fresh raspberries and grind into a fine powder.
- Extraction: Mix the powdered sample with an 80% ethanol solution at a solvent-to-sample ratio of 26 mL/g. Adjust the pH of the solution to 3 using citric acid or HCl.

- **Ultrasonication:** Place the mixture in an ultrasonic bath at 20°C for 30 minutes.
- **Centrifugation:** Centrifuge the mixture at 4000 rpm for 15 minutes.
- **Collection:** Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
- **Concentration:** Evaporate the ethanol from the combined supernatants under reduced pressure at 40°C to obtain a crude aqueous extract.

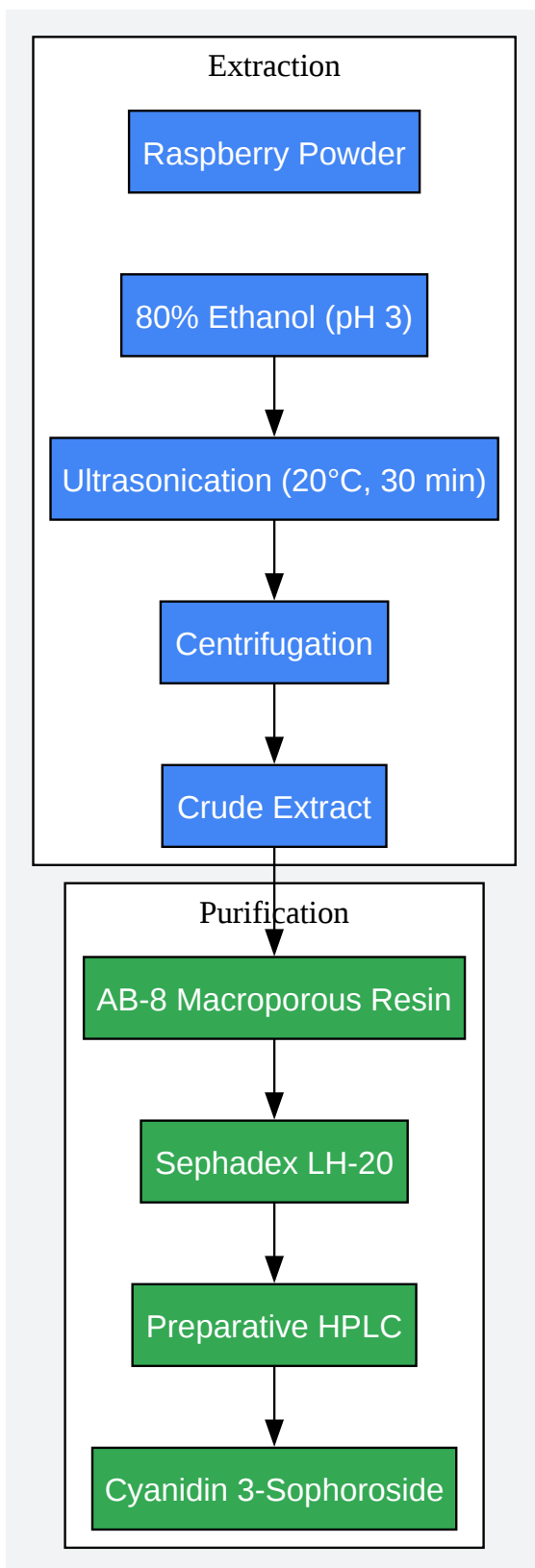
4.1.2 Purification by Column Chromatography

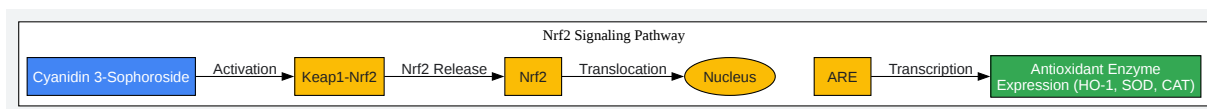
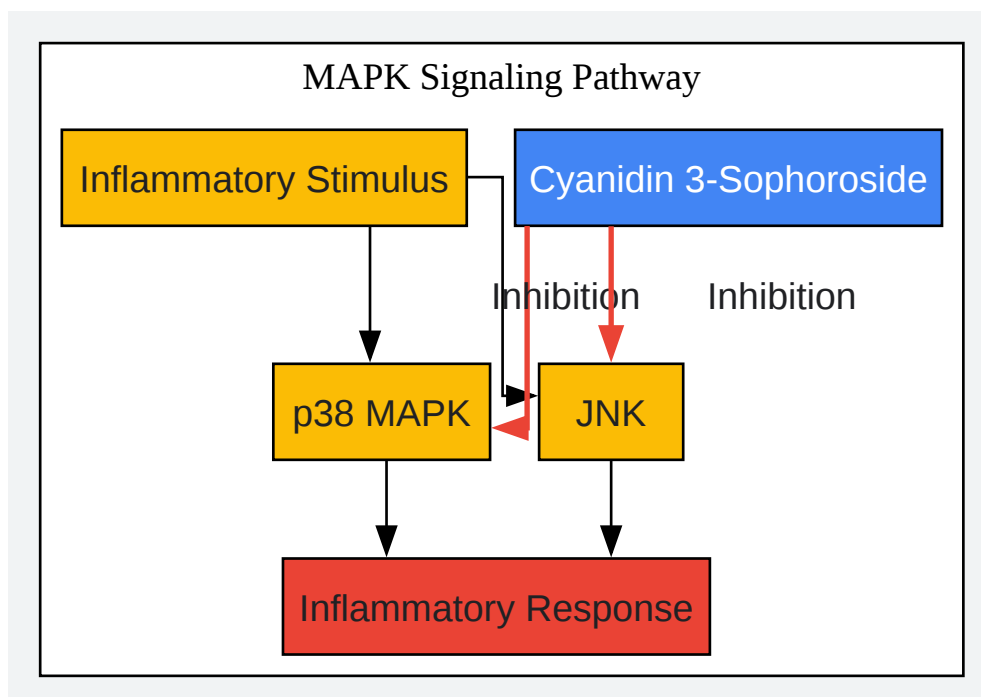
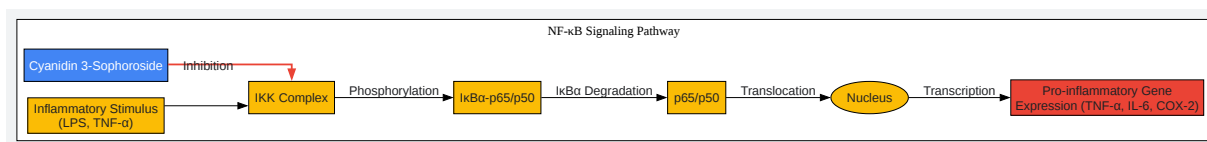
- **Macroporous Resin Column:**
 - Load the crude extract onto an AB-8 macroporous resin column.
 - Wash the column with distilled water to remove sugars and other polar impurities.
 - Elute the anthocyanins with a gradient of ethanol (e.g., 20%, 40%, 60%, 80%). Collect the fractions.
- **Sephadex LH-20 Column:**
 - Concentrate the anthocyanin-rich fractions from the previous step.
 - Apply the concentrated extract to a Sephadex LH-20 column.
 - Elute with methanol or a methanol/water mixture to separate individual anthocyanins.
- **High-Performance Liquid Chromatography (HPLC) for Final Purification:**
 - **Column:** C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
 - **Mobile Phase A:** 0.5% formic acid in water.
 - **Mobile Phase B:** Acetonitrile with 0.5% formic acid.
 - **Gradient:** A linear gradient from 5% to 20% B over 25 minutes, then to 40% B over the next 10 minutes.

- Detection: Diode array detector (DAD) at 520 nm.
- Collect the peak corresponding to cyanidin 3-sophoroside.

4.1.3 Structure Verification

- Mass Spectrometry (MS): Confirm the molecular weight of the isolated compound using LC-MS/MS.
- Nuclear Magnetic Resonance (NMR): Elucidate the structure and confirm the identity of cyanidin 3-sophoroside using ^1H and ^{13}C NMR.





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